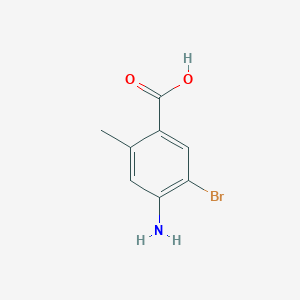

4-Amino-5-bromo-2-methylbenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

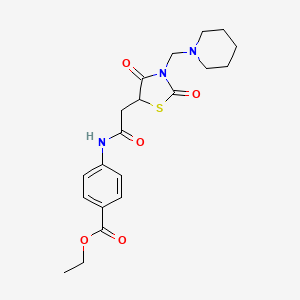

4-Amino-5-bromo-2-methylbenzoic acid is a chemical compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 . It is a white to yellow solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8BrNO2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3H,10H2,1H3,(H,11,12) . This indicates the presence of a bromine atom, an amino group, and a carboxylic acid group in the molecule.Physical and Chemical Properties Analysis

This compound is a white to yellow solid at room temperature .科学的研究の応用

Synthesis in Organic Chemistry

4-Amino-5-bromo-2-methylbenzoic acid and its derivatives play a significant role in the synthesis of various organic compounds. For instance, it serves as a key intermediate in the synthesis of anti-cancer drugs that inhibit thymidylate synthase, as demonstrated in the preparation of bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline (Cao Sheng-li, 2004). Additionally, similar compounds are synthesized for the preparation of calichemicin antibiotics, highlighting the compound's significance in the development of therapeutic agents (K. V. Laak & H. Scharf, 1989).

Pharmaceutical and Medicinal Chemistry

In pharmaceutical research, such compounds are employed in the synthesis of various drug candidates. For example, in the synthesis and characterization of Chloranthraniliprole, a compound derived from 2-amino-3-methylbenzoic acid is used, showing the versatility of these molecules in drug development (Zheng Jian-hong, 2012).

Photodynamic Therapy and Cancer Treatment

This compound derivatives have potential applications in photodynamic therapy for cancer treatment. For instance, zinc phthalocyanine derivatives with substituents derived from this compound show high singlet oxygen quantum yield, making them promising candidates for Type II photosensitizers in cancer therapy (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Molecular and Structural Analysis

Research in molecular and structural analysis utilizes derivatives of this compound. The study of molecular structure, vibrational spectra, and hyperpolarizability of such compounds helps in understanding their chemical properties and potential applications in various fields, including materials science and biochemistry (N. Balamurugan, C. Charanya, S. Sampathkrishnan, & S. Muthu, 2015).

作用機序

Target of Action

Benzylic compounds, which this compound is a part of, typically interact with various enzymes and receptors in the body .

Mode of Action

The mode of action of 4-Amino-5-bromo-2-methylbenzoic acid involves several chemical reactions. The compound can undergo free radical bromination, nucleophilic substitution, and oxidation . In the initiating step, NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes the hydrogen to form succinimide (SH). Then, the compound reacts with NBS to form the brominated compound .

Biochemical Pathways

It’s known that benzylic compounds can influence various biochemical pathways due to their interactions with different enzymes and receptors .

Pharmacokinetics

The compound’s water insolubility suggests that its bioavailability might be influenced by factors such as formulation and administration route.

Result of Action

The compound’s interactions with various enzymes and receptors suggest that it could have multiple effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s reactivity and stability .

特性

IUPAC Name |

4-amino-5-bromo-2-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-4-2-7(10)6(9)3-5(4)8(11)12/h2-3H,10H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMASVOPPMDLDNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-methoxyethyl)-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2479675.png)

![2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2479687.png)